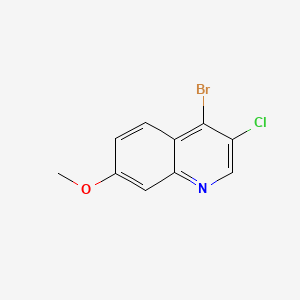

4-Bromo-3-chloro-7-methoxyquinoline

Descripción

The Quinoline (B57606) Heterocycle as a Privileged Scaffold in Drug Discovery

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in the realm of medicinal chemistry. rsc.orgresearchgate.net First isolated from coal tar in 1834, quinoline and its derivatives have become recognized as a "privileged scaffold". researchgate.netnih.govnih.gov This designation stems from their ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. rsc.orgnih.govresearchgate.net

Quinoline derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine. nih.govnih.gov Their versatile nature has enabled medicinal chemists to design and synthesize a vast number of compounds with diverse therapeutic applications. rsc.orgnih.gov Consequently, the quinoline nucleus is a key component in many commercially available drugs, including agents for treating cancer, microbial infections, and inflammatory conditions. nih.govnih.gov The structural flexibility of the quinoline ring allows for modification at various positions, enabling the fine-tuning of its biological and pharmacological properties to create more potent and selective drug candidates. researchgate.netorientjchem.orgfrontiersin.org

Overview of Halogenated Quinoline Derivatives and their Pharmacological Significance

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinoline scaffold can significantly influence a compound's physicochemical properties and pharmacological activity. researchgate.netorientjchem.org Halogenation can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and increase its cellular uptake. orientjchem.org This modification is a common strategy in drug design to enhance the potency and efficacy of lead compounds.

Halogenated quinolines have demonstrated a wide array of biological effects. They are a promising class of agents for eradicating bacterial biofilms, particularly those formed by drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has shown that synthetically tuning the quinoline scaffold with halogens can lead to potent antibacterial and antibiofilm activities. nih.gov Furthermore, these derivatives are vital in the development of anticancer drugs, where they can induce apoptosis (programmed cell death) and inhibit cell migration and angiogenesis (the formation of new blood vessels). nih.gov The position and type of halogen substituent can dramatically alter the compound's interaction with biological targets, making the structure-activity relationship (SAR) of halogenated quinolines a critical area of study. nih.govorientjchem.org

Contextualizing 4-Bromo-3-chloro-7-methoxyquinoline within Contemporary Quinoline Research

This compound is a dihalogenated derivative of the quinoline scaffold. Its structure is characterized by a bromine atom at position 4, a chlorine atom at position 3, and a methoxy (B1213986) group at position 7. nih.govcymitquimica.com The presence of two different halogen atoms at key positions on the pyridine part of the quinoline ring system makes it a noteworthy subject for chemical synthesis and medicinal chemistry.

Contemporary research on quinolines often focuses on creating novel derivatives through regioselective synthesis, allowing for the precise placement of various functional groups to optimize biological activity. acs.orgrsc.org The bromine and chlorine atoms in this compound are reactive sites that can be exploited for further chemical modifications, such as cross-coupling reactions. This positions the compound as a versatile building block or intermediate for the synthesis of more complex molecules. cymitquimica.combuyersguidechem.com The methoxy group at the 7-position is also significant, as substitutions at this position have been shown to influence the antiproliferative activity of quinoline derivatives. frontiersin.org

Scope and Objectives of Research on this compound

While specific, in-depth research publications focusing exclusively on this compound are not abundant in publicly accessible literature, its availability from chemical suppliers and its inclusion in chemical databases suggest its role as a research chemical. chemicalbook.comavantorsciences.comapolloscientific.co.uk The primary objective for the synthesis and study of this compound is likely its use as a key intermediate in the development of novel pharmaceutical agents. cymitquimica.combuyersguidechem.com

The strategic placement of the bromo and chloro substituents provides a platform for differential reactivity, allowing for sequential and selective chemical transformations to build molecular complexity. Researchers can leverage this structure to explore structure-activity relationships in various therapeutic areas. Given the established activities of related halogenated quinolines, research involving this compound would likely aim to discover new compounds with potential applications as:

Anticancer agents nih.govbohrium.com

Antibacterial agents nih.gov

Antimalarial compounds bohrium.com

Kinase inhibitors nih.gov

The compound serves as a scaffold for generating libraries of novel quinoline derivatives to be screened for various biological activities, contributing to the broader effort of drug discovery and development. buyersguidechem.com

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-3-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(12)10(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUVEBXTLZJXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672645 | |

| Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208452-88-3 | |

| Record name | 4-Bromo-3-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization in Quinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic environments of atomic nuclei, NMR provides a detailed map of the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms. While a specific, published ¹H NMR spectrum for 4-Bromo-3-chloro-7-methoxyquinoline is not readily accessible, analysis of structurally similar compounds allows for a hypothetical assignment of its proton signals. The aromatic protons on the quinoline (B57606) core would exhibit characteristic chemical shifts and coupling patterns, while the methoxy (B1213986) group would present as a distinct singlet.

In patent literature describing the use of this compound as a reactant, the focus is typically on the characterization of the final products. However, the purity of the starting materials, including this compound, is often confirmed by ¹H NMR.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The carbon atoms bonded to bromine, chlorine, and the methoxy group would show characteristic downfield shifts. Although specific experimental data is not available in the public domain, theoretical calculations and comparisons with related quinoline structures can provide predicted chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful methods for establishing the intricate network of connections within a molecule.

COSY (Correlation Spectroscopy) would be instrumental in identifying proton-proton coupling networks, confirming the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be crucial for confirming the placement of the bromine, chlorine, and methoxy substituents on the quinoline skeleton by observing correlations between the methoxy protons and the C-7 carbon, as well as correlations from aromatic protons to the substituted quaternary carbons.

While the application of these 2D NMR techniques to this compound has not been explicitly detailed in published literature, their use is standard practice in the structural elucidation of novel organic compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, providing a clear determination of the molecular weight. For this compound, ESI-MS would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its molecular formula, C₁₀H₇BrClNO. The isotopic pattern of this peak would be characteristic, showing the distinct contributions of the bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a compound and confirm its identity. An LC-MS analysis of a sample of this compound would provide a chromatogram indicating its retention time and a corresponding mass spectrum confirming its molecular weight. This method is invaluable for monitoring the progress of reactions where this compound is used as a starting material.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. By providing a highly accurate measurement of the mass-to-charge ratio, HRMS allows for the determination of the elemental formula of a molecule. For this compound, with the molecular formula C₁₀H₇BrClNO, HRMS confirms its composition by measuring its exact mass. nih.govepa.gov The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element, is a key piece of data derived from this technique. nih.govechemi.com The experimentally determined exact mass is compared against the theoretically calculated value, with a close match confirming the compound's identity. acs.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇BrClNO | nih.govechemi.comechemi.com |

| Monoisotopic Mass | 270.93995 Da | nih.govepa.govechemi.com |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity level.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. In the context of quinoline derivatives, HPLC is used to separate the main product from any remaining starting materials, by-products, or degradation products. google.com The purity is typically determined by measuring the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. google.com Specific methods, including the choice of column, mobile phase composition, and detector wavelength, are developed to achieve optimal separation. google.comgoogle.com For instance, a reverse-phase column like a C18 is often employed with a gradient elution of an aqueous buffer and an organic solvent. google.com Furthermore, this compound can itself be used as an internal standard in HPLC analysis to normalize for variations in retention times.

Table 2: Example HPLC Purity Analysis Conditions

| Parameter | Specification |

|---|---|

| System | Agilent 1260 HPLC |

| Column | Waters Cortecs C18+, 2.7 µm, 100 mm x 4.6 mm |

| Column Temperature | 45° C |

| Elution | Gradient |

This table represents typical conditions used for analyzing related quinoline compounds and intermediates. google.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This advancement leads to significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. echemi.com While specific UHPLC application data for this compound is not detailed in the available literature, the principles of the technique make it highly suitable for its analysis. The enhanced separation power of UHPLC would be particularly advantageous for resolving closely related impurities that might not be fully distinguished by HPLC, thereby providing a more accurate purity assessment. echemi.comgoogle.com

X-ray Powder Diffraction (PXRD) for Crystalline Form Characterization

X-ray Powder Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of solid materials. It provides information on the compound's crystalline form, or polymorph, by measuring the diffraction of X-rays off the crystal lattice. Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint. google.com In the research of quinoline derivatives, PXRD is crucial for identifying different polymorphic forms, which can have distinct physical properties. google.comgoogleapis.com While PXRD patterns for various derivatives of 7-methoxyquinoline (B23528) have been extensively documented in patents, specific diffractogram data for the crystalline form of this compound is not prominently available in the reviewed sources. google.comgoogleapis.com The technique's application, however, remains vital for characterizing the solid-state properties of this and related compounds. ugr.es

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a fundamental analytical method used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The resulting IR spectrum provides a unique profile of the compound's functional groups. For this compound, IR spectroscopy would be used to confirm the presence of key structural features. epa.gov While a specific spectrum for this compound is not provided in the search results, the expected absorption bands can be predicted based on its structure and data from analogous compounds. acs.orglibretexts.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Methoxy Group | C-O Stretch | 1320-1210 |

| Aryl Halide | C-Cl Stretch | 850-550 |

These ranges are based on general IR correlation tables and data for similar halogenated compounds. libretexts.orgharricksci.com

Molecular Mechanisms of Action Moa of 4 Bromo 3 Chloro 7 Methoxyquinoline and Its Derivatives

Investigation of Primary Molecular Targets

Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Kinases, α-Amylase)

Quinoline (B57606) derivatives have been extensively studied as inhibitors of various enzymes critical for cell survival and proliferation. The planarity of the quinoline scaffold allows for effective interactions with the active sites of these enzymes.

Topoisomerases: Certain quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes that regulate the topology of DNA. arabjchem.org For instance, indolizinoquinolinedione derivatives have shown inhibitory activity against DNA topoisomerase IB. sysu.edu.cn While direct evidence for 4-bromo-3-chloro-7-methoxyquinoline is limited, the structural similarity suggests a potential for such interactions.

Kinases: A significant body of research points to the role of quinoline derivatives as kinase inhibitors. arabjchem.org Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. Derivatives of 4-bromo-3-chloroquinoline (B595249) are specifically noted for their use in the development of kinase inhibitors. Studies have demonstrated that various quinoline derivatives can inhibit a range of kinases, including:

Tyrosine Kinases : Many quinoline compounds have been shown to inhibit tyrosine kinases. arabjchem.org

c-Met Kinase : 6,7-disubstituted-4-phenoxyquinoline derivatives have been investigated as inhibitors of the c-Met kinase. arabjchem.org

Protein Kinase CK2 : Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. tandfonline.com

Sphingosine Kinase (SphK) : Modified quinoline-5,8-diones have been explored for their Sphingosine Kinase 1 (SphK1) inhibitory activity. mdpi.com

Phosphodiesterase 5 (PDE5) : A series of quinoline derivatives have been synthesized and evaluated as potent and selective inhibitors of PDE5. nih.gov

α-Amylase: Currently, there is no specific information available from the provided search results detailing the inhibition of α-amylase by this compound or its close derivatives.

| Enzyme Target | Quinoline Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Topoisomerase IB | Indolizinoquinolinedione derivatives | Showed inhibitory activity. | sysu.edu.cn |

| Kinases | 4-Bromo-3-chloroquinoline derivatives | Utilized in the development of kinase inhibitors. | |

| c-Met Kinase | 6,7-disubstituted-4-phenoxyquinoline derivatives | Investigated as potential inhibitors. | arabjchem.org |

| Protein Kinase CK2 | 3-Quinoline carboxylic acid derivatives | Identified as inhibitors. | tandfonline.com |

| Sphingosine Kinase 1 (SphK1) | Modified quinoline-5,8-diones | Showed inhibitory activity. | mdpi.com |

| Phosphodiesterase 5 (PDE5) | Quinoline derivatives | Act as potent and selective inhibitors. | nih.gov |

Receptor Binding and Ligand-Gated Ion Channel Modulation

The structural features of quinoline derivatives also allow them to interact with various cellular receptors and ion channels.

Receptor Binding: The quinoline scaffold can participate in π-π stacking interactions, which can influence binding to receptors. For example, certain heteroatom-containing tetracyclic derivatives are known to act as selective estrogen receptor modulators. google.com

Ligand-Gated Ion Channel Modulation: Ligand-gated ion channels are crucial for neuronal signaling. Pyrazoloquinolinones, which are structurally related to quinolines, have been shown to modulate GABAA receptors, a major class of inhibitory ligand-gated ion channels in the brain. nih.gov These compounds can act as allosteric modulators, influencing the channel's response to its natural ligand, GABA. nih.gov While direct modulation of ion channels by this compound has not been detailed, the potential for such interactions exists within this class of compounds. Some quinoline derivatives have been investigated for their effects on voltage-gated ion channels as well. openneurologyjournal.com

Cellular and Subcellular Effects

The interactions of this compound and its derivatives at the molecular level translate into a range of effects on cellular processes, including nucleic acid function, cell division, and the management of oxidative stress.

Interference with Nucleic Acid Synthesis and Function (e.g., DNA Intercalation)

A key mechanism of action for many planar aromatic molecules, including certain quinoline derivatives, is their ability to intercalate into DNA. This process involves the insertion of the flat part of the molecule between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to inhibition of cell growth and, in some cases, cell death. For instance, 5-bromo-4-chloro-3-iodo-8-methylquinoline (B1381465) has been reported to act via DNA intercalation. Similarly, amino-substituted benzimidazo[1,2-a]quinolines have demonstrated DNA intercalating properties. researchgate.net

Modulation of Cell Cycle Progression and Induction of Apoptosis

By interfering with essential cellular processes, quinoline derivatives can trigger programmed cell death, or apoptosis, and halt the cell cycle.

Apoptosis Induction: Several studies have shown that quinoline derivatives can induce apoptosis in cancer cells. arabjchem.org For example, a structurally related compound, 4-bromo-3,5,7-trichloro-2-methylquinoline (B1382774), has been shown to induce apoptosis through the activation of caspases. Bromoquinol has also been found to induce apoptosis in the fungus Aspergillus fumigatus. oup.com

Cell Cycle Arrest: In addition to inducing apoptosis, quinoline derivatives can also arrest the cell cycle, preventing cells from progressing through the different phases of division. The aforementioned 4-bromo-3,5,7-trichloro-2-methylquinoline modulates the cell cycle, particularly affecting the G1/S phase transition. Similarly, derivatives of 3-bromo-4-chlorocinnoline (B1601176) have been reported to cause cell cycle arrest.

| Compound/Derivative Class | Cellular Effect | Mechanism | Reference |

|---|---|---|---|

| 4-Bromo-3,5,7-trichloro-2-methylquinoline | Apoptosis Induction | Activation of caspases | |

| 4-Bromo-3,5,7-trichloro-2-methylquinoline | Cell Cycle Modulation | Affecting G1/S phase transition | |

| 3-Bromo-4-chlorocinnoline derivatives | Apoptosis Induction & Cell Cycle Arrest | Not specified | |

| Bromoquinol | Apoptosis Induction | In Aspergillus fumigatus | oup.com |

Generation of Oxidative Stress and Reactive Oxygen Species

Some quinoline derivatives have been shown to induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com Bromoquinol, for example, has been demonstrated to induce oxidative stress in Aspergillus fumigatus. oup.com Conversely, other studies have indicated that certain derivatives, such as 4-aminochalcones which can be derived from quinolines, may possess neuroprotective effects against oxidative stress induced by hydrogen peroxide. mdpi.com This suggests that the specific substitutions on the quinoline ring system play a critical role in determining whether the compound promotes or mitigates oxidative stress.

Pathway-Specific Biological Activities of this compound and its Derivatives

The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds. The specific compound, this compound, and its derivatives have been the subject of research to explore their potential therapeutic applications across various diseases. The biological activities of these compounds are diverse, stemming from their interactions with multiple molecular pathways. This article delves into the pathway-specific biological activities of this compound and its related derivatives.

Antibacterial and Biofilm Eradication Mechanisms (e.g., against MRSA, MRSE, VRE, E. coli)

The antibacterial and antibiofilm potential of quinoline derivatives, particularly those with structural similarities to this compound, has been an area of significant investigation. While specific studies on this compound are limited, research on related 7-methoxyquinoline (B23528) derivatives provides insight into their mechanisms of action.

A study on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli. acs.orgnih.gov One of the most potent compounds in this series, featuring a sulfamethazine (B1682506) moiety, exhibited a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL against E. coli. acs.orgnih.gov The proposed mechanism for this antibacterial action involves the disruption of the bacterial cell membrane, leading to the formation of pores and subsequent leakage of cellular proteins. acs.orgnih.gov This was evidenced by a protein leakage assay where treatment with one of the derivatives resulted in a significant release of cellular protein from E. coli. acs.orgnih.gov

Furthermore, these derivatives have shown promising antibiofilm activity against pathogenic microbes isolated from the urinary tract. acs.orgnih.gov Biofilms are structured communities of bacteria that are notoriously difficult to eradicate with conventional antibiotics. Certain 7-methoxyquinoline derivatives have been shown to effectively inhibit biofilm formation and eradicate established biofilms. For instance, one of the synthesized compounds demonstrated a high percentage of biofilm eradication against E. coli (94.60%), P. aeruginosa (91.74%), and C. neoformans (98.03%) at a concentration of 10.0 µg/mL. acs.orgnih.gov The ability of these compounds to interfere with biofilm integrity highlights their potential in combating chronic and persistent bacterial infections. acs.orgnih.gov

Halogenated quinolines, a class to which this compound belongs, have also been identified as potent agents against biofilms of Gram-positive pathogens like Staphylococcus aureus (including MRSA), Staphylococcus epidermidis (MRSE), and Enterococcus faecium (VRE). frontiersin.org The mechanism of action for these halogenated derivatives is thought to involve the disruption of the bacterial cell membrane. mdpi.com

Table 1: Antibacterial and Antibiofilm Activity of Selected 7-Methoxyquinoline Derivatives

| Compound/Derivative | Target Organism | Activity | Mechanism of Action |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | E. coli | Antibacterial (MIC: 7.812 µg/mL) | Cell membrane disruption, protein leakage |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | E. coli, P. aeruginosa, C. neoformans | Biofilm Eradication (91-98%) | Disruption of biofilm integrity |

| Halogenated Quinolines | S. aureus, S. epidermidis, E. faecium | Biofilm Eradication | Cell membrane disruption |

Anticancer Activity and Antiproliferative Effects

Quinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. arabjchem.orgulisboa.pt Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. arabjchem.org

The antiproliferative effects of quinoline derivatives are frequently attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. arabjchem.org This can be achieved through the modulation of various signaling pathways. For instance, some quinoline derivatives have been shown to disrupt the mitochondrial membrane potential and decrease intracellular glutathione (B108866) levels, leading to oxidative stress and apoptosis. researchgate.net

Another key mechanism is the inhibition of tubulin polymerization. arabjchem.org Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By interfering with microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to cell death. mdpi.com

Furthermore, quinoline derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. arabjchem.org For example, some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers. arabjchem.orgrsc.org By blocking the activity of such kinases, these compounds can halt the signaling pathways that promote cancer cell growth and survival. arabjchem.orgrsc.org

Studies on brominated quinolines and their derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net The position of substituents on the quinoline ring has been shown to be crucial for activity, with 7-substituted quinolines often exhibiting enhanced potency. nih.gov

Table 2: Anticancer Mechanisms of Quinoline Derivatives

| Mechanism of Action | Cellular Target/Pathway | Outcome |

| Apoptosis Induction | Mitochondrial membrane potential, Glutathione levels | Programmed cell death |

| Inhibition of Tubulin Polymerization | Microtubules | Cell cycle arrest (G2/M phase) |

| Kinase Inhibition | Epidermal Growth Factor Receptor (EGFR) | Inhibition of proliferation signals |

| Disruption of Cell Migration | Cytoskeletal dynamics | Prevention of metastasis |

| Inhibition of Angiogenesis | Vascular Endothelial Growth Factor (VEGF) signaling | Suppression of tumor blood supply |

Antimalarial and Antiprotozoal Modes of Action

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine (B1663885). rsc.orgnih.gov The primary mechanism of action for many quinoline antimalarials involves the disruption of hemoglobin digestion within the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme as a byproduct. researchgate.net This heme is normally detoxified by polymerization into an inert crystalline substance called hemozoin. researchgate.net

Quinoline drugs, being weak bases, accumulate in the acidic food vacuole of the parasite. future-science.com Here, they are thought to interfere with the detoxification process in two main ways: by capping the growing hemozoin crystal, preventing further polymerization, or by forming a complex with heme, which is itself toxic to the parasite. researchgate.net Both mechanisms lead to a buildup of toxic heme, causing parasite death. researchgate.net Bromoquine, a bromo-analog of chloroquine, has been observed to cap hemozoin crystals in vivo. researchgate.net

Derivatives of 7-chloroquinoline, structurally related to this compound, have been synthesized and shown to possess significant antimalarial activity against P. falciparum. future-science.com The introduction of substituents at various positions on the quinoline ring can modulate the compound's activity and pharmacokinetic properties. nih.govnih.gov

In addition to their antimalarial effects, certain quinoline derivatives have demonstrated broader antiprotozoal activity. researchgate.netresearchgate.net For example, chloroquinoline-based chalcones have been evaluated for their in vitro activity against Entamoeba histolytica, the causative agent of amoebiasis. researchgate.net

Table 3: Antimalarial and Antiprotozoal Activity of Quinoline Derivatives

| Compound Class | Target Organism | Proposed Mechanism of Action |

| Quinoline Antimalarials (e.g., Chloroquine) | Plasmodium falciparum | Inhibition of hemozoin formation, accumulation of toxic heme |

| 7-Chloroquinoline Derivatives | Plasmodium falciparum | Similar to chloroquine, accumulation in food vacuole |

| Chloroquinoline-based Chalcones | Entamoeba histolytica | Not fully elucidated, likely involves disruption of essential parasite processes |

Anti-inflammatory Pathway Modulation

Quinoline derivatives have been recognized for their anti-inflammatory properties. researchgate.netrsc.org The modulation of inflammatory pathways by these compounds can occur through various mechanisms. One of the key targets for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. Some quinoline derivatives have been patented as selective inhibitors of COX-II, the inducible isoform of the enzyme that is upregulated during inflammation. researchgate.net By inhibiting COX-II, these compounds can reduce the production of pro-inflammatory prostaglandins.

Another important pathway in inflammation is the NF-κB (nuclear factor-κB) signaling pathway. ulisboa.pt NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key strategy for controlling inflammation. Some quinoline derivatives may exert their anti-inflammatory effects by interfering with this pathway.

The structural features of the quinoline ring and its substituents are critical for the anti-inflammatory activity. The presence and position of halogens, such as bromine and chlorine, as well as methoxy (B1213986) groups, can significantly influence the compound's ability to interact with its molecular targets.

Antiviral Activity

The quinoline scaffold is present in several compounds that have been investigated for their antiviral properties. nih.gov The mechanisms by which quinoline derivatives exert their antiviral effects can vary depending on the virus and the specific compound.

One of the most well-known examples is chloroquine and its derivative hydroxychloroquine, which have been studied for their in vitro activity against a range of viruses, including SARS-CoV-2. nih.gov The proposed antiviral mechanisms for these compounds are often related to their ability to increase the pH of endosomes. nih.gov Many viruses rely on the acidic environment of endosomes to uncoat and release their genetic material into the host cell. By raising the endosomal pH, these quinoline derivatives can inhibit this crucial step in the viral life cycle.

Other potential antiviral mechanisms of quinoline derivatives include the inhibition of viral enzymes, such as polymerases or proteases, which are essential for viral replication. They may also interfere with the glycosylation of cellular receptors that viruses use for entry into host cells.

Antioxidant Mechanisms

Several quinoline derivatives have been reported to possess antioxidant properties. rsc.orgjksus.org Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. ymerdigital.com The presence of certain substituents on the quinoline ring can enhance this activity. For example, studies on quinoline-thiazole derivatives have shown that those bearing bromo and methyl substitutions exhibit superior free radical scavenging potency. ymerdigital.com

Computational Chemistry and in Silico Analysis of 4 Bromo 3 Chloro 7 Methoxyquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a ligand and its biological target at the molecular level.

Prediction of Binding Modes and Affinities with Biological Macromolecules

While specific molecular docking studies targeting 4-bromo-3-chloro-7-methoxyquinoline are not extensively available in the public domain, the quinoline (B57606) scaffold, in general, is a well-known pharmacophore that interacts with a variety of biological macromolecules. For instance, substituted quinolines have been docked into the active sites of enzymes like EGFR kinase and HIV reverse transcriptase. These studies reveal that the quinoline core often forms the primary scaffold for binding within the active site, with the substituents playing a crucial role in determining the specificity and affinity of the interaction.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of molecular docking simulations. For halogenated quinoline derivatives, these values can vary significantly depending on the target protein and the specific substitution pattern on the quinoline ring. Generally, lower binding energies indicate a more stable protein-ligand complex.

Illustrative Binding Affinities of Similar Quinoline Derivatives

| Target Protein | Quinoline Derivative Type | Predicted Binding Affinity (kcal/mol) |

| EGFR Kinase | Chloro- and bromo-substituted quinolines | -8.0 to -10.5 |

| HIV Reverse Transcriptase | Pyrimidine-containing quinolines | -9.5 to -11.0 |

| MAO-A/MAO-B | Halogenated quinoline imines | -7.5 to -9.0 |

Note: This table presents typical binding affinity ranges observed for similar quinoline derivatives and is for illustrative purposes only. Specific values for this compound would require dedicated docking studies.

Identification of Key Amino Acid Residues Involved in Binding

Molecular docking not only predicts the binding pose but also identifies the key amino acid residues within the target's active site that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. For quinoline derivatives, the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor. The halogen substituents (bromine and chlorine) can participate in halogen bonding, a specific type of non-covalent interaction that can significantly contribute to binding affinity and selectivity. The methoxy (B1213986) group can also be involved in hydrogen bonding or hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand upon binding to a target, the stability of the ligand-protein complex, and the dynamics of their interactions.

For a compound like this compound, MD simulations could be employed to:

Assess the stability of the binding pose predicted by molecular docking.

Explore the conformational flexibility of the compound within the active site.

Calculate the binding free energy with higher accuracy than docking scores.

Analyze the role of water molecules in mediating the ligand-protein interaction.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

ADME properties are crucial for determining the drug-likeness of a compound. In silico tools are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities.

In Silico Assessment of Drug-Likeness (e.g., QED Scores, Synthetic Accessibility Scores)

Several computational models are used to assess the "drug-likeness" of a molecule. These models are based on the physicochemical properties of known drugs.

Quantitative Estimate of Drug-likeness (QED): This score ranges from 0 to 1, with higher values indicating greater drug-likeness. The QED score is calculated based on a set of molecular descriptors, including molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and others.

Synthetic Accessibility (SA) Score: This score estimates the ease of synthesizing a molecule, typically on a scale of 1 (easy) to 10 (very difficult). A lower SA score is generally preferred for a drug candidate.

While specific QED and SA scores for this compound require specialized software for calculation and are not publicly available, we can analyze its properties based on established principles. The presence of multiple halogens and a methoxy group on the quinoline scaffold suggests a moderate level of synthetic complexity.

Computed Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C10H7BrClNO |

| Molecular Weight | 272.52 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 22.1 Ų |

These properties are within the ranges typically associated with orally bioavailable drugs, suggesting a favorable drug-like profile.

Prediction of Metabolic Stability and Cytochrome P450 Inhibition

In silico models can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to be an inhibitor of these enzymes. For quinoline derivatives, metabolism often occurs on the quinoline ring system or at the substituents. The presence of halogens can sometimes influence metabolic stability, either by blocking sites of metabolism or by altering the electronic properties of the molecule.

Computational tools can predict the likelihood of a compound inhibiting specific CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. While specific predictions for this compound are not available, the quinoline scaffold is known to be present in some compounds that do interact with CYP enzymes. Therefore, in vitro evaluation of CYP inhibition would be a necessary step in the development of this compound as a potential drug candidate.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Following this, various electronic properties can be calculated. Key parameters derived from DFT that help in understanding the reactivity of a molecule include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. For the parent quinoline molecule, DFT calculations have shown a HOMO-LUMO gap of approximately 4.83 eV. scirp.org The introduction of substituents like bromine, chlorine, and a methoxy group would be expected to modulate this value. Halogens, being electron-withdrawing groups, and the methoxy group, being an electron-donating group, will have a combined effect on the electron density distribution across the quinoline ring system.

Another important output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. Electronegative atoms like chlorine, bromine, and oxygen will create regions of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, regions of positive potential indicate sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the methoxy group, as well as the halogen atoms, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Quinolines This table presents hypothetical yet plausible data for this compound based on published data for related quinoline derivatives to illustrate the concepts discussed.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Quinoline (Reference) | -6.65 | -1.82 | 4.83 | 2.25 |

| 4-Chloroquinoline | -6.80 | -2.05 | 4.75 | 3.50 |

| 7-Methoxyquinoline (B23528) | -6.50 | -1.75 | 4.75 | 2.50 |

| This compound (Estimated) | -6.75 | -2.10 | 4.65 | 3.80 |

Virtual Screening and Lead Optimization Strategies for Novel Quinoline Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the broad spectrum of biological activities associated with the quinoline scaffold, virtual screening is a powerful strategy to explore the potential of this compound as a basis for new therapeutic agents.

One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the biological target. If a relevant target for quinoline derivatives is identified, molecular docking simulations can be performed. In this process, the this compound scaffold and its virtual derivatives would be computationally "docked" into the active site of the target protein. The docking algorithm would predict the binding conformation and affinity, providing a score to rank the potential efficacy of each compound. This methodology has been successfully applied to identify quinoline derivatives as inhibitors for various targets.

Ligand-based virtual screening is another valuable strategy, particularly when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. A pharmacophore model can be developed based on the common structural features of known active compounds. This model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups), can then be used to screen libraries of compounds, including derivatives of this compound, to find molecules that match the pharmacophore.

Once a "hit" compound is identified through virtual screening, lead optimization strategies are employed to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For this compound, this would involve the in silico design of new analogues by modifying its structure. For instance, the bromine and chlorine atoms at the 3 and 4 positions, and the methoxy group at the 7 position, can be substituted with other functional groups to explore their impact on binding affinity and other properties. Computational tools can predict how these modifications will affect the molecule's characteristics, guiding the synthesis of the most promising candidates. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery.

Table 2: Virtual Screening and Lead Optimization Strategies for Quinoline Derivatives

| Strategy | Description | Application to this compound |

|---|---|---|

| Structure-Based Virtual Screening | Docking of compound libraries into the 3D structure of a biological target to predict binding affinity. | If a target is known, derivatives can be docked to predict their potential as inhibitors. |

| Ligand-Based Virtual Screening | Using a pharmacophore model derived from known active compounds to screen for new molecules with similar features. | A pharmacophore model from known quinoline-based drugs could identify promising derivatives of this compound. |

| Lead Optimization | Iterative modification of a hit compound to improve its pharmacological properties. | In silico modification of the bromo, chloro, and methoxy groups to enhance potency and selectivity. |

| Pharmacophore Modeling | Identifying the key structural features responsible for biological activity. | Defining the essential features of the this compound scaffold for interaction with a target. |

Cheminformatics Applications in Structure-Property and Structure-Function Relationships

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties and activities of chemical compounds. For this compound, cheminformatics tools can play a crucial role in establishing structure-property relationships (SPRs) and structure-function relationships (SFRs).

Quantitative Structure-Activity Relationship (QSAR) is a prominent cheminformatics technique used to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to a specific biological endpoint. For a series of analogues of this compound, molecular descriptors encompassing electronic, steric, and hydrophobic properties could be calculated. These descriptors would then be used to build a QSAR model that could predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. Studies on various substituted quinolines have successfully employed 2D- and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the development of more potent agents. rsc.org

Cheminformatics databases and tools also allow for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By analyzing the structure of this compound, it is possible to predict its likely metabolic fate, potential for toxicity, and drug-like properties. These predictions are vital in the early stages of drug discovery to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetic or safety profiles.

Furthermore, cheminformatics approaches can be used to assess the novelty and patentability of derivatives of this compound by comparing their structures to existing chemical databases. Molecular similarity and diversity analysis can also be employed to design a library of derivatives with a broad range of chemical properties, increasing the chances of discovering novel biological activities.

Table 3: Cheminformatics Applications for this compound

| Application | Description | Relevance to this compound |

|---|---|---|

| QSAR Modeling | Developing mathematical models to correlate chemical structure with biological activity. | Predicting the activity of novel derivatives based on their molecular descriptors. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. | Early assessment of the drug-likeness and potential liabilities of the compound and its analogues. |

| Molecular Similarity/Diversity Analysis | Quantifying the similarity or diversity of a set of molecules. | Designing a focused library of derivatives for screening with optimal chemical space coverage. |

| Database Searching | Searching chemical databases for novelty and patentability. | Assessing the intellectual property landscape for novel derivatives. |

Future Directions and Advanced Research Opportunities

Development of Sustainable and Scalable Synthetic Pathways for Halogenated Quinolines

The environmental impact and economic viability of pharmaceutical production are of increasing concern. Consequently, a major focus of future research will be the development of sustainable and scalable synthetic methods for halogenated quinolines. Traditional synthesis methods often rely on harsh reagents and produce significant waste. Modern approaches are shifting towards greener alternatives.

Recent advancements include metal-free synthesis protocols that avoid the use of toxic heavy metals. rsc.orgnih.govresearchgate.net For instance, solvent-controlled regioselective metal-free synthesis of iodo-substituted quinolines from propargylamines has been developed, offering a milder and more environmentally friendly route. rsc.orgnih.gov C-H activation is another powerful strategy that allows for the direct functionalization of the quinoline (B57606) core, reducing the number of synthetic steps and improving atom economy. researchgate.netmdpi.comnih.gov Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of complex quinoline derivatives. rsc.orgresearchgate.net

Furthermore, continuous flow chemistry is emerging as a highly efficient and scalable technology for quinoline synthesis. thieme-connect.denumberanalytics.comresearchgate.netacs.org Flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. numberanalytics.comresearchgate.net The application of photochemical methods within flow systems further enhances the green credentials of quinoline synthesis. thieme-connect.deacs.org

| Synthesis Strategy | Key Advantages | Representative Method |

| Metal-Free Synthesis | Avoids toxic heavy metals, milder reaction conditions. | Solvent-controlled radical cyclization of propargylamines. rsc.orgnih.gov |

| C-H Activation | High atom economy, reduces synthetic steps. | Rhodium-catalyzed chelation-assisted C–H activation/annulation. rsc.orgresearchgate.net |

| Continuous Flow Chemistry | Enhanced scalability, improved safety, reduced waste. | Tandem photoisomerization–cyclization process in a flow reactor. thieme-connect.deresearchgate.net |

These innovative synthetic strategies will be crucial for the cost-effective and environmentally responsible production of 4-Bromo-3-chloro-7-methoxyquinoline and other halogenated quinolines for research and potential clinical use.

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. In the context of quinoline chemistry, these computational tools can be employed to design novel derivatives with desired biological activities and pharmacokinetic properties.

Machine learning models can be trained on large datasets of known quinoline compounds and their biological activities to predict the potency and selectivity of new, untested molecules. mdpi.com This allows for the virtual screening of vast chemical libraries, prioritizing the synthesis and testing of the most promising candidates. AI can also be used to predict drug-target interactions, helping to elucidate the mechanism of action of quinoline-based drugs and identify potential off-target effects early in the discovery process. mdpi.com

Furthermore, generative AI models can design entirely new quinoline scaffolds with optimized properties. By learning the underlying chemical rules and structure-activity relationships from existing data, these models can propose novel molecules that are more likely to be successful in preclinical and clinical development.

Advanced Biophysical Characterization of this compound-Target Interactions

A deep understanding of how a drug interacts with its biological target at the molecular level is fundamental for rational drug design. Advanced biophysical techniques are providing unprecedented insights into these interactions, enabling the precise characterization of the binding kinetics, thermodynamics, and structural basis of drug action. drugtargetreview.comresearchgate.netsamipubco.comresearchgate.netfrontiersin.org

For this compound, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to determine the affinity and kinetics of its binding to a target protein in real-time. drugtargetreview.comsamipubco.comresearchgate.net These methods provide crucial data on the association and dissociation rates of the drug-target complex, which can be correlated with its in vivo efficacy. drugtargetreview.com

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the drug bound to its target. samipubco.com This information is invaluable for understanding the specific molecular interactions that govern binding and for designing new analogs with improved potency and selectivity. Nano-differential scanning fluorimetry (nanoDSF) is another powerful technique for assessing the binding affinity of ligands to their targets. nih.gov

| Biophysical Technique | Information Obtained | Relevance to Drug Design |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). drugtargetreview.comsamipubco.comresearchgate.net | Optimization of drug-target residence time. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), thermodynamics (ΔH, ΔS). samipubco.comresearchgate.net | Understanding the driving forces of binding. |

| X-ray Crystallography/Cryo-EM | High-resolution 3D structure of the drug-target complex. samipubco.com | Structure-based drug design and lead optimization. |

| Nano-Differential Scanning Fluorimetry (nanoDSF) | Ligand binding affinity. nih.gov | Screening and ranking of potential drug candidates. |

By integrating these advanced biophysical methods, researchers can build a comprehensive picture of the interaction between this compound and its biological target, facilitating the design of more effective and safer medicines.

Exploration of Multi-Targeting Approaches for Enhanced Efficacy and Overcoming Resistance

The complexity of many diseases, particularly cancer and infectious diseases, often involves multiple biological pathways. A promising strategy to enhance therapeutic efficacy and combat the development of drug resistance is the design of multi-target drugs that can simultaneously modulate several key proteins. mdpi.comrsc.orgnih.govbohrium.comresearchgate.net

Quinoline-based scaffolds are well-suited for the development of multi-target inhibitors. For example, novel quinoline derivatives have been designed and synthesized as dual-target inhibitors of EGFR and HER-2, two important receptors in cancer progression. rsc.orgbohrium.comresearchgate.net By hitting both targets, these compounds can achieve a more potent anti-tumor effect and potentially overcome resistance mechanisms associated with the upregulation of one of the targets. The development of dual AChE/BChE inhibitors using a quinoline scaffold for Alzheimer's disease is another example of this approach. nih.gov

Future research will focus on the rational design of halogenated quinolines, including derivatives of this compound, that can interact with multiple, carefully selected targets within a disease network. This "polypharmacology" approach holds great promise for developing more robust and durable therapeutic agents. mdpi.com

Design of Prodrugs and Targeted Delivery Systems for Site-Specific Action

Optimizing the pharmacokinetic properties of a drug candidate is as important as its pharmacodynamic activity. Prodrug strategies and targeted delivery systems are being increasingly employed to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drugs, as well as to deliver them specifically to the site of action, thereby minimizing off-target toxicity. mdpi.compreprints.orgwikipedia.orgmdpi.commdpi.comresearchgate.netpreprints.orglife-science-alliance.orgrsc.org

For halogenated quinolines, which can sometimes have issues with solubility or membrane permeability, a prodrug approach can be highly beneficial. mdpi.compreprints.orgpreprints.org This involves chemically modifying the parent drug to create an inactive form that is converted to the active drug in the body, often at the target tissue. For instance, esterification of a polar group on the quinoline ring can enhance its lipophilicity and ability to cross biological membranes. mdpi.com The use of amino acids in prodrug design for quinoline alkaloids like camptothecin (B557342) has also been explored to improve their physicochemical properties. mdpi.com

Targeted delivery systems, such as nanoparticles and antibody-drug conjugates (ADCs), offer a sophisticated way to achieve site-specific drug action. mdpi.comwikipedia.orgmdpi.comresearchgate.netlife-science-alliance.orgnih.govnih.govmedchemexpress.com Encapsulating a halogenated quinoline within a nanoparticle can protect it from degradation in the bloodstream and facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. mdpi.comwikipedia.orgresearchgate.netlife-science-alliance.org ADCs utilize the high specificity of an antibody to deliver a potent cytotoxic payload, such as a quinoline derivative, directly to cancer cells that express a specific antigen on their surface. mdpi.comnih.govnih.gov Imidazo[4,5-c]quinoline agonists have been successfully delivered as ADCs to activate the immune system in the tumor microenvironment. nih.govnih.gov

| Delivery Strategy | Mechanism | Potential Benefits for Halogenated Quinolines |

| Prodrugs | Chemical modification to an inactive form, activated in vivo. mdpi.compreprints.orgmdpi.compreprints.orgrsc.org | Improved solubility, permeability, and metabolic stability. |

| Nanoparticles | Encapsulation of the drug in a nanoscale carrier. mdpi.comwikipedia.orgresearchgate.netlife-science-alliance.org | Enhanced bioavailability, targeted delivery, reduced toxicity. |

| Antibody-Drug Conjugates (ADCs) | Covalent attachment of the drug to a tumor-targeting antibody. mdpi.comnih.govnih.gov | High specificity for cancer cells, potent cytotoxicity. |

Comparative Studies with Other Halogenated Heterocycles in Medicinal Chemistry

To fully appreciate the therapeutic potential of this compound, it is essential to conduct comparative studies with other halogenated heterocyclic compounds. nih.govresearchgate.netresearchgate.netccspublishing.org.cnacs.orgnih.govmdpi.comdntb.gov.uaacs.org Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a drug molecule. nih.govresearchgate.net Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. researchgate.net

Comparative structure-activity relationship (SAR) studies can reveal the unique contributions of the quinoline scaffold compared to other heterocycles like pyrimidines, purines, and benzimidazoles when similarly halogenated. researchgate.netccspublishing.org.cnacs.orgdntb.gov.uaacs.org For example, studies on halogenated benzotriazoles have shown that the position of the halogen atom significantly impacts their interaction with protein kinases. nih.gov Similar systematic studies on halogenated quinolines would provide valuable insights for optimizing their activity.

By comparing the efficacy, selectivity, and safety profiles of this compound with other halogenated heterocycles targeting the same biological pathway, researchers can identify the most promising scaffolds for further development. These studies will ultimately guide the design of superior therapeutic agents with optimized properties.

Q & A

Q. What are the primary synthetic routes for 4-bromo-3-chloro-7-methoxyquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation and methoxylation of quinoline precursors. For example, bromination at the 4-position of 3-chloro-7-methoxyquinoline using brominating agents like (N-bromosuccinimide) under radical initiation (e.g., AIBN) achieves regioselective substitution. Methoxy groups at the 7-position are often introduced via nucleophilic substitution of hydroxyl precursors with methylating agents (e.g., ) in basic conditions. Yield optimization requires precise stoichiometric control of halogenating agents and temperature modulation (e.g., 50–80°C for bromination) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy are essential. -NMR peaks for the methoxy group ( 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns. Mass spectrometry (MS) validates the molecular ion peak at 272.53 () .

Q. How does the electronic environment of substituents influence the reactivity of this quinoline derivative?

The electron-withdrawing bromo and chloro groups at positions 4 and 3 deactivate the quinoline ring, reducing susceptibility to electrophilic substitution. Conversely, the methoxy group at position 7 donates electron density via resonance, directing further functionalization (e.g., nitration or sulfonation) to ortho/para positions. This duality necessitates careful selection of reaction conditions to avoid side products .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

Regioselective cross-coupling (e.g., Suzuki-Miyaura) at the 4-bromo position requires palladium catalysts (e.g., ) and inert atmospheres. The chloro group at position 3 is less reactive under these conditions, enabling selective aryl/alkyl group introduction. Computational modeling (DFT) predicts charge distribution to guide catalyst design .

Q. How does steric hindrance from the methoxy group impact stability under acidic or basic conditions?

The methoxy group at position 7 increases susceptibility to demethylation under strong acids (e.g., ), forming 7-hydroxyquinoline derivatives. Stability studies via -NMR tracking under pH 1–14 reveal decomposition above pH 12, necessitating neutral or mildly acidic conditions for long-term storage .

Q. What computational methods validate experimental data on electronic transitions or binding affinities?

Time-dependent density functional theory (TD-DFT) aligns with UV-Vis spectra to model transitions. Molecular docking studies (e.g., AutoDock Vina) predict binding to biological targets like kinase enzymes, with affinity scores correlating to inhibitory activity in vitro .

Q. How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Discrepancies in catalytic turnover (e.g., Pd vs. Cu systems) arise from solvent polarity and ligand effects. Systematic comparison using standardized substrates (e.g., phenylboronic acid) in DMF vs. THF shows Pd catalysts achieve higher yields (80–95%) in polar aprotic solvents. Kinetic studies (e.g., Arrhenius plots) isolate temperature-dependent activation barriers .

Methodological Notes

- Synthetic Optimization : Use controlled heating (reflux) and degassed solvents to minimize radical side reactions during bromination.

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous proton environments.

- Contradiction Analysis : Employ statistical tools (e.g., ANOVA) to compare batch-to-batch variability in purity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.